2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Overview
Description
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, N-ethyl-N,2-dimethylalanine hydrochloride. This compound is typically found in a solid, powder form and is used in various scientific research applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of indole derivatives, which are significant in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is used in the development of pharmacologically active compounds and in the study of chemical reactions and mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a highly reactive monomer due to the presence of the methacrylate group . This suggests that it may interact with a variety of biological targets, particularly those involved in polymerization reactions.
Mode of Action
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a highly reactive monomer that can undergo both free radical polymerization and other polymerization reactions . This means it can form polymers by reacting with itself or with other monomers, leading to changes in the physical and chemical properties of the biological system it is introduced to.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials . This suggests that it may have a significant impact on the structure and function of biological materials.
Action Environment
It is known to be stable under normal storage conditions (2-8°c) , suggesting that temperature and other environmental factors could potentially affect its reactivity and efficacy.
Preparation Methods
The synthesis of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of an amino acid with chlorotrimethylsilane and methanol. The amino acid is first taken in a round-bottom flask, and freshly distilled chlorotrimethylsilane is added slowly while stirring. Methanol is then added, and the resulting solution or suspension is stirred at room temperature . Industrial production methods may vary, but they generally follow similar principles of chemical synthesis and purification.
Chemical Reactions Analysis
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in toluene provides 2-(2-nitrophenyl)acrylate . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride and 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOQBDBAGHBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-52-0 | |
Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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